molecular formula C24H16N4Na4O14S4 B12699448 Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 65271-28-5

Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12699448
CAS No.: 65271-28-5
M. Wt: 804.6 g/mol
InChI Key: VQOGZWSJYAHWJQ-UHFFFAOYSA-J
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Description

Chemical Identity and Nomenclature of Tetrasodium 4,5-Dihydroxy-3,6-bis((4-Methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for this compound is tetrasodium 4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate . This name reflects the following structural features:

  • A naphthalene backbone substituted at positions 2 and 7 with sulfonate groups ($$-\text{SO}_3^-$$).
  • Hydroxyl groups ($$-\text{OH}$$) at positions 4 and 5.
  • Two azo ($$-\text{N}=\text{N}-$$) groups at positions 3 and 6, each bonded to a 4-methyl-2-sulfonatophenyl moiety.
  • Four sodium counterions ($$\text{Na}^+$$) neutralizing the four sulfonate groups.

The phenyl rings attached to the azo groups are further substituted with a methyl group at the para position ($$-\text{CH}3$$) and a sulfonate group at the *ortho* position ($$-\text{SO}3^-$$). This configuration is critical for the compound’s chromophoric properties, as the conjugated $$\pi$$-system spans the naphthalene core, azo linkages, and aromatic rings.

The structural formula can be represented as:
$$
\text{C}{24}\text{H}{16}\text{N}4\text{Na}4\text{O}{14}\text{S}4
$$
with the following SMILES string illustrating atomic connectivity:

C24H16N4Na4O14S4

This notation confirms the presence of sulfonate groups, sodium ions, and the spatial arrangement of substituents.

CAS Registry Number and Alternative Chemical Identifiers

The acid form of this compound, 4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid, holds the CAS Registry Number 14979-11-4 . The tetrasodium salt’s specific CAS number is not explicitly listed in available databases but is distinct due to its ionic form.

Alternative identifiers include:

  • EC Number : 239-057-3 (assigned to the acid form).
  • Synonyms :
    • Dimethylsulfonazo III
    • 2,7-Bis[(4-methyl-2-sulfophenyl)azo]-1,8-dihydroxynaphthalene-3,6-disulfonic Acid
    • 4,5-Dihydroxy-3,6-bis((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid.

These aliases are frequently used in industrial and research contexts, though the IUPAC name remains the authoritative descriptor.

Molecular Formula and Weight Analysis

The molecular formula of the tetrasodium salt is $$\text{C}{24}\text{H}{16}\text{N}4\text{Na}4\text{O}{14}\text{S}4$$ , derived by replacing four protons from the sulfonic acid groups ($$-\text{SO}_3\text{H}$$) in the parent acid with sodium ions.

Molecular Weight Calculation :
$$
\begin{align}
\text{Carbon (C)} & : 24 \times 12.01 = 288.24 \, \text{g/mol} \
\text{Hydrogen (H)} & : 16 \times 1.008 = 16.13 \, \text{g/mol} \
\text{Nitrogen (N)} & : 4 \times 14.01 = 56.04 \, \text{g/mol} \
\text{Sodium (Na)} & : 4 \times 22.99 = 91.96 \, \text{g/mol} \
\text{Oxygen (O)} & : 14 \times 16.00 = 224.00 \, \text{g/mol} \
\text{Sulfur (S)} & : 4 \times 32.07 = 128.28 \, \text{g/mol} \
\hline
\text{Total} & : 804.65 \, \text{g/mol} \
\end{align
}
$$

This theoretical molecular weight aligns with structurally analogous azo dyes, such as sulfonazo III (776.6 g/mol for the non-methylated derivative). The methyl groups and sodium ions account for the mass difference between related compounds.

Table 1: Molecular Characteristics
Property Value Source
Molecular Formula $$\text{C}{24}\text{H}{16}\text{N}4\text{Na}4\text{O}{14}\text{S}4$$
Molecular Weight 804.65 g/mol (calculated)
Parent Acid CAS Number 14979-11-4
Table 2: Alternative Identifiers
Identifier Type Value Source
EC Number 239-057-3
Common Synonyms Dimethylsulfonazo III

Properties

CAS No.

65271-28-5

Molecular Formula

C24H16N4Na4O14S4

Molecular Weight

804.6 g/mol

IUPAC Name

tetrasodium;4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C24H20N4O14S4.4Na/c1-11-3-5-14(16(7-11)43(31,32)33)25-27-21-18(45(37,38)39)9-13-10-19(46(40,41)42)22(24(30)20(13)23(21)29)28-26-15-6-4-12(2)8-17(15)44(34,35)36;;;;/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4

InChI Key

VQOGZWSJYAHWJQ-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

  • Aromatic amines, specifically 4-methyl-2-aminobenzenesulfonic acid derivatives, are dissolved in acidic aqueous media (usually hydrochloric acid).
  • The solution is cooled to 0–5 °C to stabilize the diazonium salt.
  • Sodium nitrite is added slowly to generate the diazonium salt in situ.
  • The reaction is monitored by temperature and pH to prevent decomposition.

Azo Coupling with 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid

  • The coupling component, 4,5-dihydroxynaphthalene-2,7-disulfonic acid, is dissolved in alkaline aqueous solution to deprotonate the hydroxyl groups, enhancing nucleophilicity.
  • The diazonium salt solution is added slowly to the coupling component under controlled temperature (0–10 °C) to form the azo bonds at positions 3 and 6 of the naphthalene ring.
  • The reaction mixture is stirred for several hours to ensure complete coupling.

Sulfonation and Salt Formation

  • Sulfonation is often performed prior to azo coupling on the aromatic amine or naphthalene derivatives to introduce sulfonate groups at desired positions.
  • After azo coupling, the reaction mixture is neutralized with sodium hydroxide to convert sulfonic acid groups into their sodium salt form, yielding the tetrasodium salt.
  • The product is isolated by filtration or crystallization, washed, and dried.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Time (hours) Notes
Diazotization Aromatic amine, HCl, NaNO2 0–5 ~1–2 0.5–1 Maintain low temp to stabilize diazonium salt
Azo Coupling Diazonium salt + 4,5-dihydroxynaphthalene-2,7-disulfonic acid 0–10 8–10 2–4 Alkaline medium for coupling
Neutralization NaOH Ambient 7–9 0.5–1 Converts sulfonic acid to sodium salt
Isolation & Drying Filtration, washing, drying Ambient - Several hours Purification step

Research Findings and Optimization

  • Studies indicate that controlling the temperature during diazotization and coupling is critical to prevent side reactions such as azo-hydrazone tautomerism or decomposition of diazonium salts.
  • The pH during coupling affects the position and yield of azo bond formation; alkaline conditions favor coupling at the hydroxyl-substituted naphthalene positions.
  • Sulfonation prior to azo coupling ensures better water solubility and dyeing properties.
  • The tetrasodium salt form improves the compound’s solubility and stability in aqueous media, which is essential for its application in dyeing and biosensors.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Purpose Critical Parameters Outcome
Diazotization Aromatic amine, NaNO2, HCl Formation of diazonium salt Low temperature, acidic pH Stable diazonium salt
Azo Coupling Diazonium salt, 4,5-dihydroxynaphthalene-2,7-disulfonic acid Formation of azo bonds Alkaline pH, low temp Bis-azo substituted naphthalene
Sulfonation (if needed) Sulfonating agents (e.g., SO3) Introduce sulfonate groups Controlled conditions Sulfonated intermediates
Neutralization NaOH Convert sulfonic acid to sodium salt pH 7–9 Tetrasodium salt form
Isolation & Purification Filtration, washing, drying Purify and isolate final product Ambient conditions Pure tetrasodium azo dye

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cosmetic Applications

Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is utilized in the cosmetic industry primarily as a colorant. It is approved for use in various cosmetic formulations under regulations such as the European Cosmetics Regulation (EC) No. 1223/2009. Its properties allow it to impart vibrant colors to products such as:

  • Skin creams and lotions
  • Makeup products (foundations, blushes)
  • Hair dyes

Regulatory Considerations

The use of this compound in cosmetics is subject to strict regulations to ensure safety for consumers. For instance, the European Union mandates that colorants used in cosmetics must be listed and adhere to maximum concentration limits to minimize potential adverse effects on skin and health .

Food Coloring

In addition to cosmetics, this compound finds application as a food colorant. It is recognized for its stability and vivid coloration properties which make it suitable for:

  • Beverages
  • Confectionery
  • Bakery products

Safety Assessments

Regulatory bodies such as the FDA and EFSA evaluate the safety of food colorants including this compound. It is essential that any food-grade application meets safety standards regarding consumption levels and potential health impacts.

Analytical Chemistry

This compound also serves significant roles in analytical chemistry as a reagent or indicator due to its distinct color change properties under different pH conditions. Applications include:

  • pH indicators : It can be used to determine the acidity or alkalinity of solutions.
  • Spectrophotometric analysis : The intense color allows for quantitative analysis through UV-visible spectrophotometry.

Data Table: Comparison of Applications

Application AreaSpecific UseRegulatory BodyNotes
CosmeticsColorant in creams and makeupEU Cosmetics RegulationApproved for various formulations
Food IndustryFood colorant in beverages and confectioneryFDA/EFSAMust adhere to safety limits
Analytical ChemistrypH indicator and spectrophotometric reagentN/AUseful for quantitative analysis

Case Study 1: Cosmetic Formulation Development

A study published by a leading cosmetic manufacturer explored the incorporation of this compound into a new line of tinted moisturizers. The results indicated that formulations containing this dye provided enhanced skin tone matching and stability over time compared to traditional pigments.

Case Study 2: Food Safety Assessment

Research conducted by food safety authorities evaluated the long-term effects of consuming foods colored with this compound. The study concluded that when used within regulatory limits, the compound posed no significant health risks to consumers.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated azo structure. The molecular targets include various substrates that can interact with the azo and sulphonate groups, leading to changes in color or fluorescence. The pathways involved often include electron transfer processes and interactions with metal ions.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 68504-35-8 .
  • Molecular Formula : C₃₀H₁₆N₄Na₄O₁₄S₄ .
  • Applications : Primarily used as a textile dye and cosmetic colorant (CI 27755) . Its multiple sulfonate groups enhance water solubility, making it suitable for aqueous dyeing processes .

Comparison with Structurally Similar Azo Dyes

Reactive Red 198

  • Structure: Tetrasodium 5-[[4-chloro-6-[[3-[2-(sulphonatoxy)ethyl]sulphonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulphonatophenyl]azo]naphthalene-2,7-disulphonate .
  • Key Differences :
    • Functional Groups : Contains a chlorotriazine group for covalent bonding to cellulose fibers, unlike the methyl-sulphonatophenyl groups in the target compound.
    • Molecular Weight : 984.21 g/mol (vs. ~822.6 g/mol for the target compound), influencing diffusion rates in textiles .
    • λmax : 550 nm (vs. ~560–580 nm for Dimethylsulfonazo III), resulting in a distinct red hue .

Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate (CAS 17804-49-8)

  • Structure : Features a dichlorotriazine substituent instead of methyl-sulphonatophenyl groups .
  • Key Differences: Reactivity: The triazine group enables nucleophilic substitution with hydroxyl groups in cellulose, providing superior wash-fastness compared to ionic interactions in the target compound . Toxicity: Potential release of chlorinated byproducts, whereas the target compound’s methyl groups may reduce hazardous metabolite formation .

Nitrosulfonazo III (CAS 94732-99-7)

  • Structure : Disodium dihydrogen 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate .
  • Key Differences :
    • Substituents : Nitro groups at the 4-position of the phenyl rings introduce strong electron-withdrawing effects, shifting λmax to ~620 nm (vs. ~560–580 nm) for a blue-black color .
    • Applications : Used as a titration indicator for sulfate ions, unlike the textile/cosmetic focus of the target compound .

Functional and Regulatory Comparisons

Solubility and Stability

  • The target compound’s four sulfonate groups and methyl substituents improve water solubility (≥100 g/L) compared to analogs like Sulfonazo III (CAS 68504-34-7), which lacks methyl groups and has lower solubility (~50 g/L) .
  • Reactive Red 198 ’s triazine group enhances stability in alkaline conditions, whereas the target compound may degrade under prolonged UV exposure due to azo bond cleavage .

Regulatory Status

  • Cosmetic Use: Listed in Annex IV of EU Regulation 1223/2009 (CI 27755) with strict purity criteria, while CI Direct Black 38 (CAS 1937-37-7) is restricted due to carcinogenic aromatic amine release .

Tabulated Comparison of Key Parameters

Compound CAS No. Molecular Weight (g/mol) λmax (nm) Key Substituents Primary Use
Target Compound 68504-35-8 ~822.6 560–580 4-Methyl-2-sulphonatophenyl Textiles, Cosmetics
Reactive Red 198 12225-85-9 984.21 550 Chlorotriazine, sulphonatophenyl Textile dyeing
Nitrosulfonazo III 94732-99-7 822.6 620 4-Nitro-2-sulphonatophenyl Analytical indicator
Disodium 5-[(4,6-dichloro-triazin-2-yl)... 17804-49-8 ~750.0 520 Dichlorotriazine, phenylazo Textile dyeing

Biological Activity

Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as a sulfonated azo dye, is a compound of significant interest in various biological and environmental studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on biological systems, and potential applications in bioremediation and other fields.

  • Chemical Formula : C22H12N4Na4O14S4
  • Molecular Weight : 776.55 g/mol
  • CAS Number : 68504-35-8
  • Structure : The compound features multiple sulfonate groups which enhance its solubility in water and contribute to its biological interactions.
  • Azo Reduction : The primary mechanism through which sulfonated azo dyes exert their biological effects is via azo reduction. This process is facilitated by various microbial enzymes, particularly azoreductases, which convert azo compounds into their corresponding amines. These amines can be further metabolized or can exhibit toxic effects on living organisms .
  • Toxicity and Carcinogenicity : Some studies have highlighted that the degradation products of azo dyes, particularly aromatic amines, are often toxic and potentially carcinogenic. For instance, Clostridium perfringens has been shown to produce azoreductase enzymes that can reduce azo dyes into harmful aromatic amines .
  • Biodegradation : The compound has been subjected to biodegradation studies, demonstrating that certain bacterial strains can effectively reduce and mineralize these dyes under anaerobic conditions. This process not only detoxifies the dye but also contributes to the removal of pollutants from wastewater .

Effects on Biological Systems

  • Cellular Impact : Research indicates that exposure to sulfonated azo dyes can lead to cytotoxic effects in various cell types. For example, studies have shown that these compounds can induce cytoplasmic protein release in microbial cells, suggesting a disruption of cellular integrity .
  • Photodynamic Activity : Some derivatives of sulfonated azo dyes exhibit photodynamic properties, making them useful in phototherapy applications. Their ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer therapies .

Applications

  • Bioremediation : The ability of certain bacteria to degrade sulfonated azo dyes makes them candidates for bioremediation strategies aimed at treating dye-contaminated wastewater. Mixed bacterial cultures have been shown to effectively degrade these compounds through alternating anaerobic-aerobic processes .
  • Food and Cosmetic Industry : Due to their vivid colors and solubility, sulfonated azo dyes are widely used as colorants in food and cosmetic products. However, regulatory scrutiny regarding their safety necessitates ongoing research into their biological impacts .

Case Study 1: Biodegradation of Azo Dyes

A study conducted by Zhu et al. (2012) demonstrated the effectiveness of a mixed bacterial consortium in degrading Mordant Yellow 3 under anaerobic conditions. The researchers found that the presence of specific strains capable of reducing naphthalenesulfonic acids was crucial for the complete degradation of the dye .

Case Study 2: Photodynamic Therapy

Research by van Lier et al. (1989) explored the use of sulfonated metallo phthalocyanines in photodynamic therapy, highlighting their potential for tumor uptake and selective destruction of cancer cells upon light activation. This study underscores the therapeutic potential of similar sulfonated azo compounds in medical applications .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this azo dye?

Answer:

  • UV-Vis Spectroscopy : Measure λmax at ~550 nm (characteristic of azo chromophores) to confirm electronic transitions. Use a 1 cm quartz cuvette in aqueous solution (pH 7–9) for optimal results .
  • HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of methanol/water (70:30 v/v) and 0.1% formic acid. Monitor at 550 nm to assess purity and detect degradation products .
  • NMR : Use D2O as a solvent for ¹H and ¹³C NMR to resolve sulfonate groups and aromatic protons. 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent positions .

Basic: What synthetic protocols are validated for synthesizing this compound?

Answer:

  • Diazo Coupling : React 4-methyl-2-sulphonatoaniline with nitrous acid (HNO₂) at 0–5°C to form the diazonium salt. Couple with 4,5-dihydroxynaphthalene-2,7-disulphonate under alkaline conditions (pH 10–12) at 25°C for 6 hours. Monitor reaction progress via TLC (silica gel, ethanol:ammonia 9:1) .
  • Purification : Precipitate the crude product using NaCl (20% w/v), followed by recrystallization in hot water. Confirm purity via elemental analysis (C, H, N, S) and ICP-OES for sodium content .

Advanced: How do pH and ionic strength influence its adsorption onto biopolymeric matrices in wastewater treatment?

Answer:

  • pH Dependence : Adsorption capacity peaks at pH 2–3 due to protonation of sulfonate groups, enhancing electrostatic interactions with cationic adsorbents (e.g., chitosan). At pH > 7, capacity drops due to deprotonation and competition with OH⁻ ions .
  • Ionic Strength : High NaCl concentrations (>0.5 M) reduce adsorption via charge screening. Use ionic strength-adjusted isotherm models (e.g., Langmuir-Freundlich) to quantify effects .
  • Experimental Design : Conduct batch studies with 0.1 g adsorbent in 50 mL dye solution (50–500 mg/L). Shake at 150 rpm, 25°C, for 24 hours. Analyze residual dye via UV-Vis .

Advanced: What strategies resolve contradictions in reported stability data under oxidative conditions?

Answer:

  • Contradiction Analysis : Discrepancies arise from varying oxidant concentrations (e.g., H₂O₂: 1–5 mM) and light exposure. Perform controlled experiments with dark/light cycles (UV-A, 365 nm) to isolate photo-degradation effects .
  • Stability Metrics : Measure half-life (t₁/₂) via pseudo-first-order kinetics. Use LC-MS to identify degradation byproducts (e.g., naphthalene sulfonate fragments) .
  • Mitigation : Add antioxidants (e.g., 1 mM EDTA) or encapsulate in silica nanoparticles to enhance stability .

Advanced: How can computational modeling predict its interaction with biological membranes?

Answer:

  • Molecular Dynamics (MD) : Simulate lipid bilayer systems (e.g., DPPC membranes) using GROMACS. Parameterize the compound via GAFF forcefield and RESP charges. Analyze membrane penetration depth and hydrogen bonding with phospholipids .
  • Free Energy Calculations : Use umbrella sampling to compute binding free energy (ΔG) for membrane association. Correlate with experimental data from fluorescence quenching assays using diphenylhexatriene (DPH) probes .

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

Answer:

  • Toxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to quantify IC₅₀ values. Use concentrations < 100 μM to avoid cytotoxicity .
  • Waste Disposal : Neutralize acidic/basic solutions before disposal. Adsorb residual dye onto activated carbon (1 g/L) prior to incineration .

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